molecular formula C17H17ClFNO3 B4242552 3-chloro-4,5-diethoxy-N-(3-fluorophenyl)benzamide

3-chloro-4,5-diethoxy-N-(3-fluorophenyl)benzamide

Cat. No.: B4242552
M. Wt: 337.8 g/mol
InChI Key: SFNZEIJXQULYNH-UHFFFAOYSA-N
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Description

3-chloro-4,5-diethoxy-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C17H17ClFNO3 This compound is characterized by the presence of chloro, diethoxy, and fluorophenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4,5-diethoxy-N-(3-fluorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-diethoxybenzoic acid and 3-fluoroaniline.

    Amidation Reaction: The 3-chloro-4,5-diethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with 3-fluoroaniline in the presence of a base such as triethylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4,5-diethoxy-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic ring and amide functional group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of oxidized products such as quinones.

    Reduction: Formation of reduced products such as amines or alcohols.

    Hydrolysis: Formation of 3-chloro-4,5-diethoxybenzoic acid and 3-fluoroaniline.

Scientific Research Applications

3-chloro-4,5-diethoxy-N-(3-fluorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4,5-diethoxy-N-(3-fluorophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, diethoxy, and fluorophenyl groups can influence its binding affinity and specificity towards these targets. Detailed studies on its interaction with specific pathways and molecular targets are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorophenylbenzamide
  • 3-chloro-4,5-dimethoxy-N-(3-fluorophenyl)benzamide
  • 3-chloro-4,5-diethoxy-N-(2-fluorophenyl)benzamide

Uniqueness

3-chloro-4,5-diethoxy-N-(3-fluorophenyl)benzamide is unique due to the specific combination of chloro, diethoxy, and fluorophenyl groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its specific substitution pattern can influence its reactivity, binding affinity, and overall behavior in different chemical and biological contexts.

Properties

IUPAC Name

3-chloro-4,5-diethoxy-N-(3-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3/c1-3-22-15-9-11(8-14(18)16(15)23-4-2)17(21)20-13-7-5-6-12(19)10-13/h5-10H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNZEIJXQULYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)NC2=CC(=CC=C2)F)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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